2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperazine derivatives .
Scientific Research Applications
2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)piperazine
- 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol
- N-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)acetamide
Uniqueness
2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride is unique due to its specific structural features, such as the presence of the methylsulfonyl group and the piperazine ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C7H16Cl2N2O2S. The compound features a piperazine ring substituted with a methylsulfonyl group, which is crucial for its biological activity.
The specific mechanism of action for this compound remains under investigation. However, compounds with similar piperazine structures often interact with neurotransmitter systems, particularly serotonin and dopamine receptors.
Potential Mechanisms:
- Serotonergic Activity : It may act as a modulator of serotonin receptors, influencing mood and anxiety pathways.
- Dopaminergic Influence : Similar compounds have shown affinity for dopamine receptors, which could implicate this compound in neuropharmacological effects.
Biological Activity
Research indicates that the compound exhibits various biological activities:
Antitumor Activity
Preliminary studies suggest that derivatives of piperazine compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine have shown promising results in inhibiting tumor growth in vitro.
Compound | Cell Line | IC50 (µM) |
---|---|---|
A | HT-29 | 10.5 |
B | Jurkat | 15.3 |
Antidepressant Effects
Given its potential serotonergic activity, there are hypotheses regarding its use as an antidepressant. Studies on similar compounds have indicated improvements in depressive behavior in animal models.
Case Studies
Several case studies have been reported focusing on the biological activity of piperazine derivatives:
- Case Study 1 : A study evaluated the effects of a related piperazine compound on anxiety-like behavior in rodents. Results indicated significant reductions in anxiety scores compared to control groups.
- Case Study 2 : Research involving cell line assays demonstrated that modifications to the piperazine structure can enhance cytotoxicity against specific cancer types, suggesting a structure-activity relationship that could be explored further for therapeutic applications.
Properties
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2S.2ClH/c1-13(11,12)10-6-4-9(3-2-8)5-7-10;;/h2-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRPEJOGYLDYES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.